![molecular formula C8H8N2S2 B069771 5-(Methylthio)benzo[d]thiazol-2-amine CAS No. 193423-34-6](/img/structure/B69771.png)
5-(Methylthio)benzo[d]thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylthio)benzo[d]thiazol-2-amine is a chemical compound that has gained significant attention in scientific research. This compound is also known as MTA and has been studied for its potential therapeutic applications. MTA is a heterocyclic compound that contains a benzothiazole ring and a methylthio group.
作用机制
The mechanism of action of MTA is not fully understood. However, it has been suggested that MTA inhibits the activity of enzymes that are involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their inhibition can lead to cell death.
生化和生理效应
MTA has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. MTA has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
实验室实验的优点和局限性
MTA has several advantages for laboratory experiments. It is readily available and can be synthesized using relatively simple procedures. MTA is also stable and can be stored for extended periods without degradation. However, MTA has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several potential future directions for the study of MTA. One area of research is the development of MTA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the mechanism of action of MTA and its potential interactions with other compounds. Additionally, the development of new synthesis methods for MTA could lead to the production of more potent and effective compounds.
合成方法
The synthesis of MTA is a multi-step process that involves the reaction of 2-aminobenzenethiol with methyl iodide and subsequent cyclization with carbon disulfide. The resulting compound is then treated with sodium hydroxide to obtain MTA.
科学研究应用
MTA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-tumor activity in various cancer cell lines. MTA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
193423-34-6 |
|---|---|
产品名称 |
5-(Methylthio)benzo[d]thiazol-2-amine |
分子式 |
C8H8N2S2 |
分子量 |
196.3 g/mol |
IUPAC 名称 |
5-methylsulfanyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H8N2S2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) |
InChI 键 |
STGOCRXYXKZBMD-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC(=N2)N |
规范 SMILES |
CSC1=CC2=C(C=C1)SC(=N2)N |
同义词 |
2-Benzothiazolamine,5-(methylthio)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)

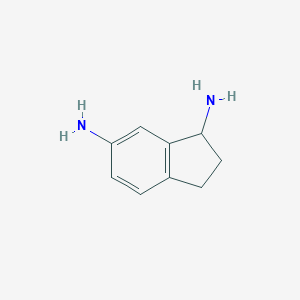

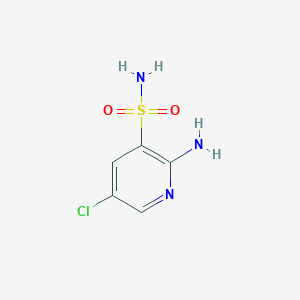
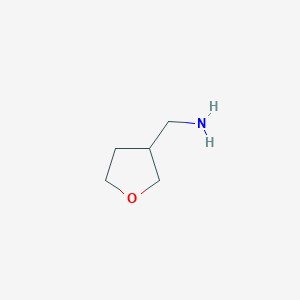
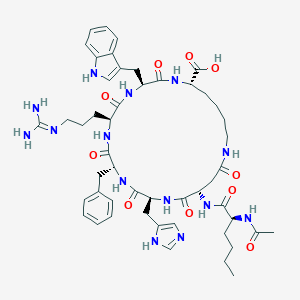
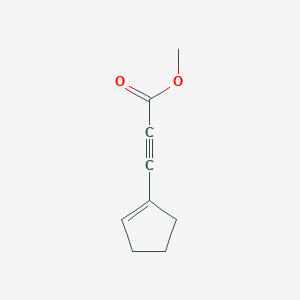
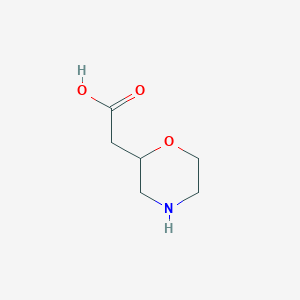
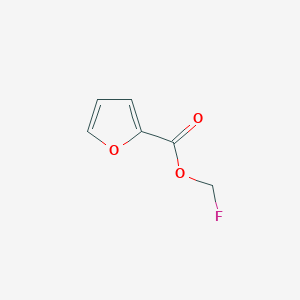
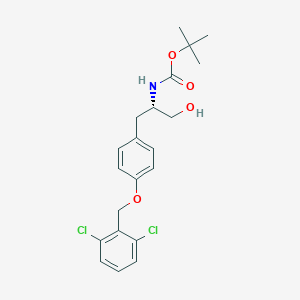
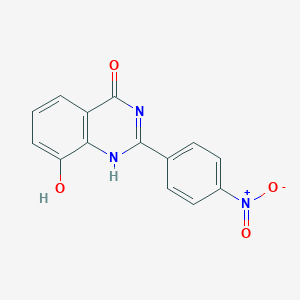
![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)